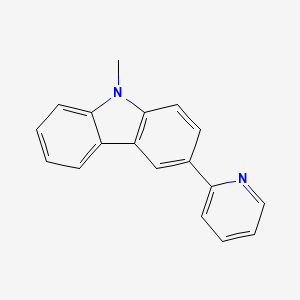
9-Methyl-3-(pyridin-2-YL)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-3-(pyridin-2-YL)-9H-carbazole is a heterocyclic compound that features a carbazole core substituted with a methyl group at the 9th position and a pyridin-2-yl group at the 3rd position. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic electronics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like toluene or dioxane, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
化学反应分析
Types of Reactions
9-Methyl-3-(pyridin-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated carbazole derivatives.
科学研究应用
Chemistry
In chemistry, 9-Methyl-3-(pyridin-2-YL)-9H-carbazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, carbazole derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The presence of the pyridin-2-yl group enhances its binding affinity to biological targets, making it a potential candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are studied for their ability to inhibit specific enzymes and receptors, which could lead to new treatments for diseases like cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用机制
The mechanism of action of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound without the methyl and pyridin-2-yl substitutions.
9-Methylcarbazole: Similar structure but lacks the pyridin-2-yl group.
3-(Pyridin-2-YL)carbazole: Lacks the methyl group at the 9th position.
Uniqueness
9-Methyl-3-(pyridin-2-YL)-9H-carbazole is unique due to the combined presence of the methyl and pyridin-2-yl groups. This combination enhances its chemical reactivity and biological activity compared to its simpler counterparts. The methyl group increases its lipophilicity, while the pyridin-2-yl group improves its binding affinity to biological targets, making it a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
809287-12-5 |
|---|---|
分子式 |
C18H14N2 |
分子量 |
258.3 g/mol |
IUPAC 名称 |
9-methyl-3-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C18H14N2/c1-20-17-8-3-2-6-14(17)15-12-13(9-10-18(15)20)16-7-4-5-11-19-16/h2-12H,1H3 |
InChI 键 |
XPRZPARIMOMJSZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


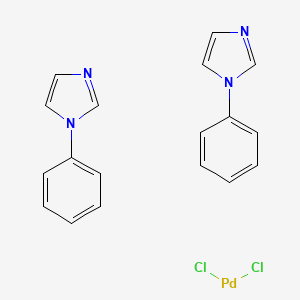
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)

![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)
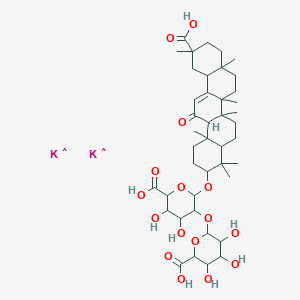
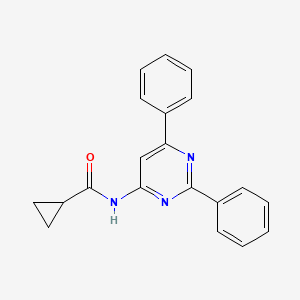
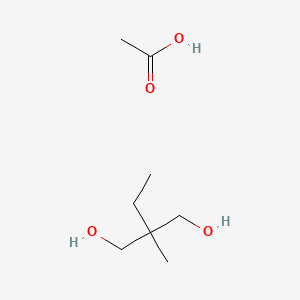

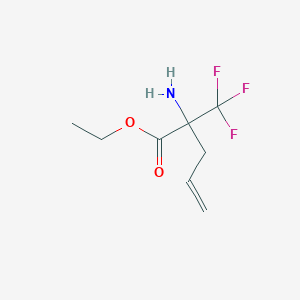
![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
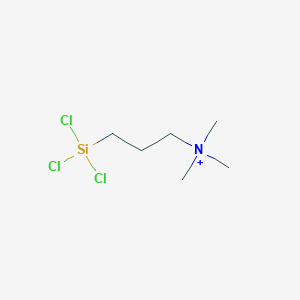
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
